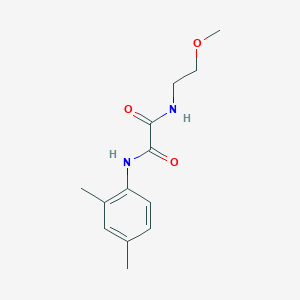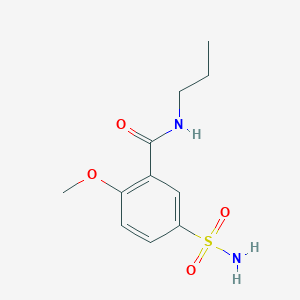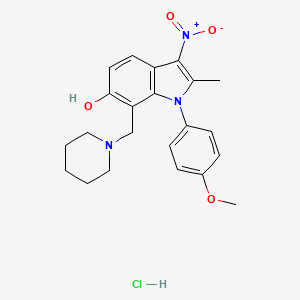
N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as DMPEA, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用機序
N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide is believed to work through its interactions with the dopaminergic system, specifically by increasing dopamine release and inhibiting dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood. N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and reduce anxiety-like behavior. N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to increase dopamine release in the striatum and prefrontal cortex, as well as increase serotonin levels in the hippocampus. Additionally, N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have antioxidant effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has various advantages and limitations for laboratory experiments. One advantage is its potential as a neuroprotective agent and modulator of the dopaminergic system, which can be useful in studying neurodegenerative diseases and behavioral disorders. However, N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has limitations in terms of its solubility and stability, which can affect its purity and yield. Additionally, N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide. One direction is to further investigate its potential as a neuroprotective agent and its effects on the dopaminergic system. Another direction is to explore its potential in treating neurodegenerative diseases and behavioral disorders. Additionally, research could focus on improving the synthesis methods for N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide to increase its purity and yield. Finally, more studies are needed to determine the safety and efficacy of N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide in clinical settings.
Conclusion:
N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Future research directions include investigating its potential as a neuroprotective agent and modulator of the dopaminergic system, exploring its potential in treating neurodegenerative diseases and behavioral disorders, improving the synthesis methods for N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide, and determining its safety and efficacy in clinical settings.
合成法
N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized through various methods, including the reaction of 2,4-dimethylbenzaldehyde and 2-methoxyethylamine in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of 2,4-dimethylbenzaldehyde and ethylenediamine in the presence of a reducing agent or the reaction of 2-amino-4-methylphenol and 2-chloroethylamine hydrochloride in the presence of a base. The synthesis method used can affect the purity and yield of N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its potential as a neuroprotective agent and as a modulator of the dopaminergic system. N-(2,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been studied for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-4-5-11(10(2)8-9)15-13(17)12(16)14-6-7-18-3/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZCKKYPCANFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-4-piperidinecarboxylate](/img/structure/B4981005.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-(methoxymethyl)piperidine](/img/structure/B4981017.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4981022.png)

![3-{[(3-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4981031.png)

![3-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4981041.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4981049.png)
![1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4981057.png)
![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4981079.png)

![5-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4981090.png)